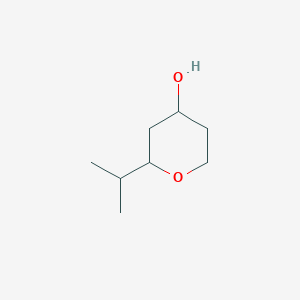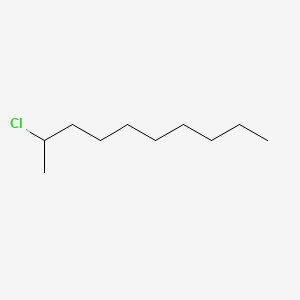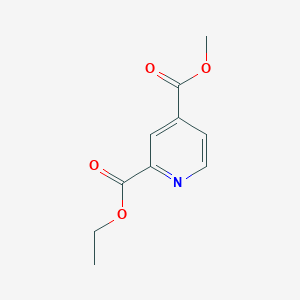![molecular formula C33H38Cl2N6O6 B13024904 (6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YH250 is a novel specific antagonist of the interaction between p300 and catenin. This compound has shown promising results in stimulating hematopoiesis in lethally or sublethally irradiated mice . The chemical formula of YH250 is C33H38Cl2N6O6, and it has a molecular weight of 685.603 g/mol .
Vorbereitungsmethoden
The synthesis of YH250 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be custom synthesized, with a lead time of 2-3 months depending on the technical challenges . Industrial production methods for YH250 are not widely documented, indicating that it is primarily produced for research purposes.
Analyse Chemischer Reaktionen
YH250 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
YH250 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: YH250 is used as a research tool to study the interaction between p300 and catenin.
Industry: While its industrial applications are limited, YH250 is primarily used in research settings to explore its potential benefits and mechanisms of action.
Wirkmechanismus
YH250 exerts its effects by specifically antagonizing the interaction between p300 and catenin. This interaction is crucial for various cellular processes, including the regulation of gene expression. By inhibiting this interaction, YH250 stimulates the proliferation of hematopoietic stem cells, thereby promoting hematopoiesis and improving survival in irradiated mice . The molecular targets and pathways involved include the p300/catenin signaling pathway, which plays a key role in cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
YH250 is unique in its specific antagonism of the p300/catenin interaction. Similar compounds include other p300 inhibitors and catenin antagonists, but YH250 stands out due to its specificity and efficacy in stimulating hematopoiesis. Some similar compounds are:
C646: A known p300 inhibitor that affects various cellular processes.
PRI-724: A catenin antagonist used in cancer research.
These compounds share some similarities with YH250 but differ in their specific targets and mechanisms of action .
Eigenschaften
Molekularformel |
C33H38Cl2N6O6 |
|---|---|
Molekulargewicht |
685.6 g/mol |
IUPAC-Name |
(6S,9aS)-8-[[3,5-dichloro-2-(dimethylamino)phenyl]methyl]-N-[(2,3-dimethoxyphenyl)methyl]-6-[(4-hydroxyphenyl)methyl]-2-methyl-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C33H38Cl2N6O6/c1-37(2)30-22(14-23(34)15-25(30)35)17-39-18-28-40(26(32(39)44)13-20-9-11-24(42)12-10-20)29(43)19-38(3)41(28)33(45)36-16-21-7-6-8-27(46-4)31(21)47-5/h6-12,14-15,26,28,42H,13,16-19H2,1-5H3,(H,36,45)/t26-,28-/m0/s1 |
InChI-Schlüssel |
WJXPYJAXEIYDCZ-XCZPVHLTSA-N |
Isomerische SMILES |
CN1CC(=O)N2[C@@H](N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)O)CC5=C(C(=CC(=C5)Cl)Cl)N(C)C |
Kanonische SMILES |
CN1CC(=O)N2C(N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)C2CC4=CC=C(C=C4)O)CC5=C(C(=CC(=C5)Cl)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


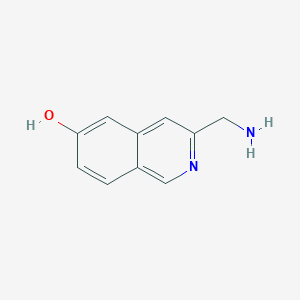
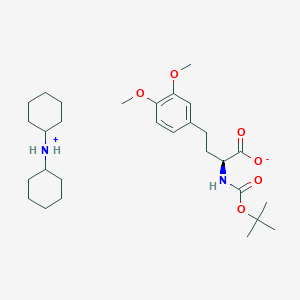

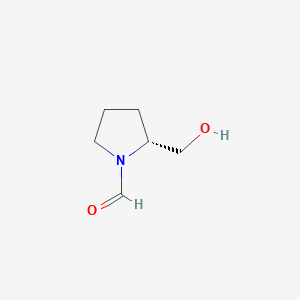
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
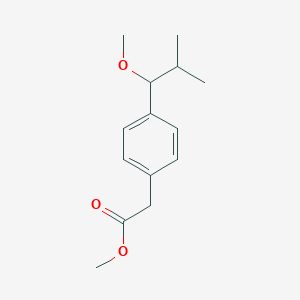
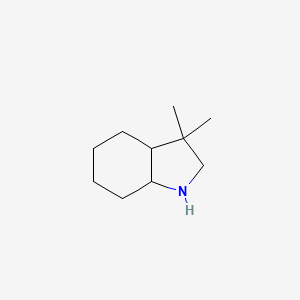
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)

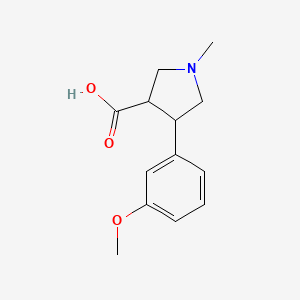
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
